molecular formula C12H13NO7 B15183151 Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester CAS No. 125629-05-2

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester

Cat. No.: B15183151
CAS No.: 125629-05-2
M. Wt: 283.23 g/mol
InChI Key: AIOREHSQHZGAEV-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester is a complex organic compound with a unique structure that includes a benzene ring, hydroxyl groups, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester typically involves the esterification of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo- with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active acid form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester
  • Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, hexyl ester

Uniqueness

Compared to its ethyl and hexyl ester counterparts, the butyl ester variant may exhibit different solubility and reactivity profiles due to the length and branching of the butyl group. This can influence its applications and effectiveness in various research and industrial contexts.

Properties

CAS No.

125629-05-2

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

butyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13NO7/c1-2-3-4-20-12(17)10(15)7-5-8(13(18)19)11(16)9(14)6-7/h5-6,14,16H,2-4H2,1H3

InChI Key

AIOREHSQHZGAEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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